Vincamine
Overview
Description
Vincamine is a monoterpenoid indole alkaloid found in the leaves of Vinca minor (lesser periwinkle). It comprises about 25–65% of the plant’s indole alkaloids by weight . This compound is known for its vasodilatory properties and is used in Europe as a prescription medicine for the treatment of primary degenerative and vascular dementia . In the United States, it is sold as a dietary supplement when labeled for use in adults for six months or less .
Mechanism of Action
Target of Action
Vincamine is a small molecule drug that primarily targets sodium channels . It is used in the treatment of nervous system diseases and cardiovascular diseases . Additionally, this compound has been reported to be a GPR40 activator .
Mode of Action
This compound operates by inhibiting phosphodiesterase enzymes in the brain, leading to an increase in cyclic adenosine monophosphate (cAMP) . This increase in cAMP enhances the metabolic processes and energy consumption of brain cells, which is vital for maintaining cognitive functions such as memory and learning . It also induces relaxation of vascular and visceral musculature responses to angiotensin II .
Biochemical Pathways
This compound has been found to attenuate MAPK and apoptosis signaling pathways . This modulation of pathways results in significant biochemical changes, including the down-regulation of the Bcl-2 gene and upregulation of the Bax gene .
Pharmacokinetics
The main route of elimination for this compound is ester cleavage . This compound and its derivatives show significant differences in metabolic pathway and their elimination is rapid in the species studied .
Result of Action
This compound has been found to have nootropic effects . It increases the regional cerebral blood flow , which is beneficial for the treatment of severe neurodegenerative conditions, such as Parkinson’s and Alzheimer diseases . It has also been found to inhibit AChE with the inhibition constant Ki (239 µM) .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the yield of this compound from the plant Vinca minor can be affected by environmental conditions . Furthermore, the effectiveness of this compound can be modulated by other compounds. For example, the treatment with this compound, in addition to pantoprazole multiple doses, significantly alleviated the biochemical and histopathological changes more than pantoprazole or this compound alone .
Preparation Methods
Synthetic Routes and Reaction Conditions: Vincamine can be synthesized from related alkaloids such as tabersonine. The semi-synthesis of this compound involves several key steps, including the Bischler-Napieralski or Pictet-Spengler cyclization, pericyclic cyclization, rearrangements/annulation reactions, and Michael-like alkylation . The Bischler-Napieralski reaction, for example, involves the cyclization between the indole C2 position and an iminium salt to generate the C ring .
Industrial Production Methods: Industrial production of this compound often involves the use of endophytic fungi. The production conditions are optimized through systematic trials with various parameters, including the use of enzymes like lywallzyme, lysozyme, cellulase, and snailase . Protoplast fusion methods are also employed to enhance the yield of this compound .
Chemical Reactions Analysis
Types of Reactions: Vincamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, treatment with trifluoroacetic acid promotes a tri-cyclization that, upon base-induced methanol elimination, secures the desired cis-fused diene lactam as the main product .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include trifluoroacetic acid, methanol, and various enzymes for biotransformation .
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as vinpocetine, which is used for cerebrovascular diseases .
Scientific Research Applications
Vincamine has a wide range of scientific research applications:
Comparison with Similar Compounds
Vincamine is structurally related to several other indole alkaloids, including:
- Eburnamine
- Eburnamonine
- Apothis compound
- Vinpocetine
These compounds share a common fused pentacyclic scaffold containing an indole framework . this compound is unique in its specific vasodilatory properties and its use in the treatment of neurodegenerative diseases .
Properties
CAS No. |
1617-90-9 |
---|---|
Molecular Formula |
C21H26N2O3 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
methyl (15S,17R,19S)-15-ethyl-17-hydroxy-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraene-17-carboxylate |
InChI |
InChI=1S/C21H26N2O3/c1-3-20-10-6-11-22-12-9-15-14-7-4-5-8-16(14)23(17(15)18(20)22)21(25,13-20)19(24)26-2/h4-5,7-8,18,25H,3,6,9-13H2,1-2H3/t18-,20+,21-/m1/s1 |
InChI Key |
RXPRRQLKFXBCSJ-HLAWJBBLSA-N |
SMILES |
CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(C2)(C(=O)OC)O |
Isomeric SMILES |
CC[C@@]12CCCN3[C@@H]1C4=C(CC3)C5=CC=CC=C5N4[C@@](C2)(C(=O)OC)O |
Canonical SMILES |
CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(C2)(C(=O)OC)O |
Appearance |
Solid powder |
Color/Form |
Yellow crystals from acetone or methanol |
melting_point |
232-233 °C |
1617-90-9 | |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
In water, 62 mg/L @ 25 °C /Estimated/ |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Vincamine; Vinca Minor extract; periwinkle extract; Angiopac; Devincan; Equipur; Minorin; Novicet; Oxybral; Perval; Sostenil; Tripervan |
vapor_pressure |
1.1X10-12 mm Hg @ 25 °C /Estimated/ |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does vincamine exert its effects at the cellular level?
A1: this compound demonstrates its effects through various mechanisms:
- Calcium Antagonist Activity: this compound exhibits weak calcium antagonist activity, with a higher selectivity for cerebral vascular smooth muscle compared to peripheral vascular smooth muscle. [] This suggests a potential role in regulating cerebral blood flow.
- Antioxidant and Anti-Inflammatory Properties: this compound showcases potent antioxidant and anti-inflammatory effects. Studies demonstrate its ability to scavenge reactive oxygen species (ROS), increase the activity of antioxidant enzymes like SOD and GPX, and reduce levels of inflammatory markers like TNF-α, IL-1β, and IL-6. [, , ]
- Modulation of Signaling Pathways: Research suggests that this compound can modulate various signaling pathways involved in cell survival, apoptosis, and inflammation. These include the PI3K/Akt pathway, the MAPK pathway (ERK1/2, JNK, p38), and the NF-κB pathway. [, ]
- Neurotrophic Factor Regulation: Studies show this compound's ability to increase the levels of neurotrophic factors such as NGF, BDNF, NT3, and NT4 in spiral ganglion neurons, potentially contributing to neuroprotection. []
Q2: What is the molecular formula and weight of this compound?
A2: this compound has the molecular formula C21H26N2O3 and a molecular weight of 354.44 g/mol.
Q3: Is there any spectroscopic data available for this compound?
A3: Yes, spectroscopic techniques like NMR and mass spectrometry have been widely used to characterize this compound and its derivatives. For instance, 1H-NMR, 13C-NMR, and EI-MS were used to confirm the structure of vinpocetine synthesized from this compound. []
Q4: What is known about the stability of this compound in different formulations?
A4: this compound’s stability can be influenced by factors like pH and formulation type. Research indicates that this compound sustained-release pellets demonstrate good stability and non-pH-dependent release in the gastrointestinal tract compared to conventional tablets. [, ] The incorporation of excipients like tartaric acid in the pellet core contributes to improved stability. []
Q5: What are the pharmacokinetic properties of this compound?
A5: this compound is rapidly absorbed and widely distributed after oral administration. Studies show that this compound reaches peak plasma concentrations within 1-4 hours, depending on the formulation and species. [, ] It undergoes extensive metabolism, primarily in the liver, and is mainly excreted in the urine and feces. [, , ]
Q6: How does the route of administration affect this compound's pharmacokinetics?
A6: The route of administration significantly impacts this compound's pharmacokinetics. Intravenous administration leads to faster absorption and higher peak plasma concentrations compared to oral administration. [, ] Oral bioavailability of this compound teprosilate, a prodrug of this compound, is around 20%. []
Q7: What evidence supports the neuroprotective effects of this compound?
A7: Several studies highlight the neuroprotective potential of this compound:
- Animal Models of Cerebral Ischemia: In rat models of cerebral ischemia, this compound demonstrated a significant increase in cerebral blood flow, particularly in regions with insufficient blood supply. [, ] This suggests a potential role in protecting against ischemic brain injury.
- Protection of Retinal Ganglion Cells: this compound exhibited protective effects against retinal ganglion cell death in a rat model of anterior ischemic optic neuropathy (rAION), possibly through activation of the PI3K/Akt/eNOS signaling pathway. []
- Attenuation of Aβ-Induced Toxicity: this compound showed protective effects against amyloid-β (Aβ) peptide-induced cytotoxicity in PC12 cells, indicating a potential role in Alzheimer's disease. [] The protective mechanism is thought to involve the upregulation of SOD and activation of the PI3K/Akt pathway. []
Q8: Has this compound demonstrated efficacy in clinical trials?
A8: While several clinical trials have explored the therapeutic potential of this compound in conditions like cerebrovascular disorders and cognitive impairment, the evidence supporting its efficacy remains inconclusive. Some studies report improvements in cognitive function and neurological symptoms in patients treated with this compound, while others show no significant effects compared to placebo. [, , ] More robust and well-designed clinical trials are needed to establish definitive conclusions about this compound's efficacy.
Q9: What is the safety profile of this compound?
A9: While generally well-tolerated, this compound can cause side effects, particularly at higher doses or with intravenous administration. Reported side effects include gastrointestinal disturbances, headache, dizziness, and, in rare cases, cardiac arrhythmias. [, ]
Q10: What analytical methods are used to quantify this compound?
A10: High-performance liquid chromatography (HPLC) coupled with various detection methods like DAD, MS/MS, and electrochemical detection are commonly employed for the quantification of this compound in biological samples and formulations. [, , ]
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